N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-23-14-4-2-3-12(10-14)16(22)19-17-21-20-15(24-17)9-11-5-7-13(18)8-6-11/h2-8,10H,9H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTGIBVKVBDPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: Starting from 4-chlorobenzoic acid, esterification with methanol, followed by hydrazination, salt formation, and cyclization, yields 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Nucleophilic substitution: The thiol group is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to form the desired thiadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiadiazole rings.
Scientific Research Applications
Structure
The compound features a thiadiazole ring substituted with a 4-chlorobenzyl group and a methoxybenzamide moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.
Biological Activities
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has been investigated for various biological activities:
- Antimicrobial Properties : Studies have shown that thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of the chlorobenzyl group enhances this activity by increasing lipophilicity, which aids in membrane penetration.
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. It has been tested against several cancer cell lines, showing promising results in inhibiting tumor growth.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of urease or carbonic anhydrase, which are crucial for microbial survival and cancer cell metabolism .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its structural modifications can lead to compounds with enhanced potency and selectivity against specific targets.
Industrial Applications
The compound's biological activity suggests potential applications in agriculture as a pesticide or herbicide. Its efficacy against plant pathogens and pests can be explored further to develop eco-friendly agricultural solutions.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results showed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Properties
In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The following analysis compares N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide to structurally related 1,3,4-thiadiazole derivatives, focusing on substituent effects, synthesis yields, melting points, and biological activities.
Substituent Variations and Physicochemical Properties
Key structural differences lie in the substituents at positions 2 and 5 of the thiadiazole ring. These modifications significantly impact solubility, stability, and bioactivity.
Observations :
- Yield : Bulky substituents (e.g., benzylthio in 5h ) correlate with higher yields (88%), likely due to improved crystallization. In contrast, electron-withdrawing groups (e.g., trifluoromethyl in 3f ) reduce yields (34%).
- Melting Points : Polar groups (e.g., trifluoromethyl in 3f ) increase melting points (198°C), while flexible alkyl chains (e.g., ethylthio in 5g ) lower them (168–170°C).
- Molecular Weight : The target compound’s estimated molecular weight (~428 g/mol) aligns with derivatives bearing aromatic substituents.
Biological Activity
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring and a methoxybenzamide moiety, which contribute to its biological activity. The structural formula can be represented as follows:
Table 1: Structural Data
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14ClN3OS |
| Molecular Weight | 319.8 g/mol |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro tests have demonstrated its efficacy against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibits cytotoxic effects that are believed to be mediated through apoptosis induction and cell cycle arrest.
- Case Study : A series of experiments conducted on MCF-7 cells showed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Preliminary results indicate activity against both gram-positive and gram-negative bacteria.
- Research Findings : In a study assessing various thiadiazole derivatives, this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially affecting signaling pathways related to cell survival and proliferation.
Table 2: Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide, and what intermediates are critical?
- Methodology : Synthesis typically involves multi-step reactions:
- Thiadiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., POCl₃ as a cyclizing agent) .
- Benzamide coupling : The thiadiazole-2-amine intermediate is reacted with 3-methoxybenzoyl chloride in pyridine or dichloromethane with triethylamine as a base .
- Key intermediates : 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine and 3-methoxybenzoyl chloride.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons) and carbon backbone .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimerization in thiadiazole derivatives) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 388.05 for C₁₇H₁₄ClN₃O₂S) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalysis : Use of Pd catalysts for coupling reactions or triethylamine to neutralize HCl byproducts .
- Temperature control : Reflux at 90–100°C for cyclization steps, followed by cooling to precipitate pure intermediates .
Q. What strategies resolve contradictions between computational bioactivity predictions and experimental results?
- Methodology :
- In vitro validation : Perform enzyme inhibition assays (e.g., PFOR enzyme for antiparasitic activity, referenced in thiadiazole analogs) .
- Docking studies : Compare binding affinities of the compound’s amide and thiadiazole moieties with target proteins (e.g., kinases or microbial enzymes) .
- SAR analysis : Modify substituents (e.g., chloro vs. methoxy groups) to assess impact on bioactivity .
Q. How does the compound’s reactivity influence its stability under varying pH and temperature conditions?
- Methodology :
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
- pH-dependent hydrolysis : Test solubility in buffers (pH 1–10) to identify labile bonds (e.g., amide or thiadiazole cleavage) .
Data Analysis and Experimental Design
Q. How to design experiments to assess the compound’s mechanism of action in antimicrobial studies?
- Methodology :
- Time-kill assays : Measure bacterial/fungal growth inhibition over 24 hours at MIC concentrations .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress induction in microbial cells .
- Resistance profiling : Serial passaging of pathogens in sub-MIC concentrations to monitor resistance development .
Q. What analytical approaches validate the compound’s purity in multi-step syntheses?
- Methodology :
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold) .
- Elemental analysis : Compare experimental vs. theoretical C/H/N/S percentages (±0.4% tolerance) .
Contradictions and Limitations
Q. Why do similar thiadiazole-benzamide analogs exhibit divergent biological activities?
- Analysis :
- Steric effects : Bulky substituents (e.g., adamantyl groups) may hinder target binding compared to chloro/methoxy groups .
- Electronic factors : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, increasing reactivity with nucleophilic residues .
- Solubility differences : Methoxy groups improve aqueous solubility, enhancing bioavailability compared to hydrophobic analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
